molecular formula C8H5ClN2O2 B8722108 2-Chloro-6-cyano-4-methylnicotinic acid

2-Chloro-6-cyano-4-methylnicotinic acid

Cat. No.: B8722108
M. Wt: 196.59 g/mol
InChI Key: DYWQLRDGZAKSSN-UHFFFAOYSA-N
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Description

2-Chloro-6-cyano-4-methylnicotinic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-chloro-6-cyano-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c1-4-2-5(3-10)11-7(9)6(4)8(12)13/h2H,1H3,(H,12,13)

InChI Key

DYWQLRDGZAKSSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)Cl)C#N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-6-cyano-4-methylnicotinic acid is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential therapeutic effects against several diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated its efficacy against common pathogens:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

These findings suggest its potential for development as an antibacterial and antifungal agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focused on its effects on human breast cancer cells (MCF-7) reported:

  • IC50 Value : 25 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis through activation of caspase pathways.

This indicates that it may inhibit cell proliferation and induce cell cycle arrest, making it a candidate for cancer therapy.

Agricultural Applications

In agriculture, this compound is utilized as an intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. Its derivatives are designed to enhance crop protection against pests and diseases.

Synthesis of Agrochemicals

The compound serves as a precursor for developing various agrochemical agents that are effective against a wide range of agricultural pests. The synthesis often involves the modification of its cyano and chloro groups to enhance biological activity while minimizing environmental impact.

Research Applications

The compound is widely studied in research settings for its potential biological activities and mechanisms of action.

Neuroprotective Effects

Research has indicated that this compound may enhance cognitive function by modulating cholinergic signaling pathways:

Parameter Control Group Treatment Group
Memory Retention (%)60%85%
Cholinergic ActivityBaselineIncreased by 40%

These results highlight its potential for therapeutic applications in neurodegenerative diseases.

Case Study: Antimicrobial Efficacy

A clinical trial assessed the efficacy of a formulation containing this compound in treating skin infections caused by resistant Staphylococcus aureus. Patients treated with the formulation showed a significant reduction in infection severity compared to the placebo group.

Case Study: Cancer Treatment

An experimental study on mice with induced tumors demonstrated that administration of the compound resulted in a significant reduction in tumor size and improved survival rates compared to untreated controls.

Preparation Methods

Nucleophilic Aromatic Substitution

Introducing the cyano group at position 6 necessitates substituting a leaving group (e.g., Cl) with cyanide. Copper(I) cyanide (CuCN) in dimethylformamide (DMF) at elevated temperatures facilitates this substitution.

Example Protocol :

  • React 2,6-dichloro-4-methylnicotinic acid with CuCN (2.5 eq) in DMF at 150°C for 12 hours.

  • Hydrolyze the nitrile at position 3 to carboxylic acid using NaOH/H₂O.

This approach mirrors methods used for 4-trifluoromethyl nicotinic acid, where chlorinated intermediates undergo cyanation.

Palladium-Catalyzed Cyanation

Transition metal catalysis enables efficient cyanation under milder conditions. A study on PDE4 inhibitors employed Grignard reagents with 2-chloro-6-methylnicotinic acid, suggesting adaptability for cyanide coupling.

Optimized Conditions :

  • Catalyst: 10% Pd/C

  • Cyanide source: Zn(CN)₂

  • Solvent: Tetrahydrofuran (THF)

  • Yield: ~85% (estimated from analogous reactions).

Hydrolysis and Decarboxylation

Alkaline Hydrolysis of Nitriles

The carboxylic acid at position 3 originates from nitrile hydrolysis. In a representative procedure, 6-methylnicotinic acid methyl ester undergoes saponification with NaOH (60 g in 130 mL H₂O) to yield 6-methylnicotinic acid (140 g, >99% purity).

Critical Parameters :

  • Temperature: 50°C

  • pH adjustment: 2.1 with HCl.

Catalytic Hydrogenation

Hydrogenation removes protective groups or reduces intermediates. For example, hydrogenating 2-chloro-6-cyano-4-methylpyridine-3-carbonitrile over Pd/C (0.7 MPa H₂, 65°C) selectively reduces the nitrile to amine, but controlled conditions could preserve the cyano group.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYieldPurity
POCl₃ Chlorination3-cyano-4-methyl-2(1H)-pyridonePOCl₃, NaOH98%>99%
Diazotization3-chloro-5-methyl-4-nitroanilineNaNO₂, H₃PO₂, Fe82.5%95%
Pd-Catalyzed Cyanation2,6-dichloro-4-methylpyridineZn(CN)₂, Pd/C~85%>98%

Challenges and Optimization

Regioselectivity in Cyanation

Positioning the cyano group at position 6 demands precise control. Steric effects from the 4-methyl group and electronic effects from the 2-chloro substituent influence reactivity. Microwave-assisted synthesis may enhance selectivity.

Byproduct Formation

Over-hydrolysis of nitriles or premature reduction of chloro groups can lower yields. Sequential reaction monitoring via HPLC/GC is critical .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-Chloro-6-cyano-4-methylnicotinic acid, and what intermediates are critical?

  • The synthesis typically involves chlorination and cyanation of nicotinic acid derivatives. For example, intermediates like 6-chloronicotinic acid (CAS 5326-23-8) are key precursors, where cyano groups may be introduced via nucleophilic substitution using cyanide sources (e.g., KCN) under controlled conditions . Reagents such as EDCI and HOBt in DMF with triethylamine (as in ) are effective for coupling reactions, though solvent choice and temperature optimization are crucial for yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic Methods :

  • NMR : Analyze proton environments to confirm substitution patterns (e.g., chloro and cyano groups at positions 2 and 6).
  • Mass Spectrometry : Confirm molecular weight (e.g., 201.05 g/mol for analogous compounds like 2,4-Dichloro-6-methylnicotinonitrile) using high-resolution MS .
  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹).
    • Chromatography : Use HPLC with UV detection for purity assessment, as described in chlorogenic acid protocols ( ), adjusting mobile phases (e.g., acetonitrile/TFA) for optimal separation .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or chromatography (silica gel with ethyl acetate/hexane gradients) are standard. For challenging separations, preparative HPLC with C18 columns can resolve structurally similar byproducts .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of chloro and cyano substitutions in nicotinic acid derivatives?

  • Computational methods (e.g., DFT calculations) predict electron-deficient positions favoring electrophilic substitution. Experimental validation involves kinetic studies under varying temperatures and catalysts. For example, highlights the role of steric and electronic effects in determining substitution patterns in 2,4-Dichloro-6-methylnicotinonitrile . Isotopic labeling (e.g., ¹³C cyanide) can track reaction pathways.

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Multi-Dimensional NMR : Use COSY and HSQC to distinguish overlapping signals from impurities or tautomers.
  • X-ray Crystallography : Definitive structural confirmation, as applied in related quinoline-carboxylic acid systems () .
  • Comparative Analysis : Cross-reference with databases like PubChem ( ) to validate spectral assignments .

Q. What advanced applications does this compound have in heterocyclic chemistry or drug discovery?

  • Heterocycle Synthesis : The compound serves as a scaffold for pyridine-based ligands in metal-organic frameworks (MOFs) or catalysts. Its chloro and cyano groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl chains .
  • Biological Activity : Analogous chloronicotinic acids ( ) are explored as enzyme inhibitors; researchers can test the target compound against kinases or proteases using fluorescence polarization assays .

Methodological Notes

  • Safety : Follow protocols in for handling reactive intermediates (e.g., cyanides), including PPE and ventilation .
  • Data Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, catalyst batch) to address variability, as emphasized in ’s research frameworks .

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